4-(3,4-Dimethylbenzoyl)-2,5-diphenylfuran-3-carboxylic acid
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Overview
Description
4-(3,4-Dimethylbenzoyl)-2,5-diphenylfuran-3-carboxylic acid is an organic compound with a complex structure that includes a furan ring substituted with dimethylbenzoyl and diphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,4-Dimethylbenzoyl)-2,5-diphenylfuran-3-carboxylic acid typically involves multi-step organic reactions. One common method includes the Friedel-Crafts acylation of a furan ring with 3,4-dimethylbenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The purification process often involves recrystallization and chromatography techniques to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
4-(3,4-Dimethylbenzoyl)-2,5-diphenylfuran-3-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones under the influence of oxidizing agents like potassium permanganate.
Reduction: The carbonyl group in the benzoyl moiety can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst like iron(III) chloride.
Major Products Formed
Oxidation: Furanones and carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Halogenated aromatic compounds.
Scientific Research Applications
4-(3,4-Dimethylbenzoyl)-2,5-diphenylfuran-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 4-(3,4-Dimethylbenzoyl)-2,5-diphenylfuran-3-carboxylic acid involves its interaction with specific molecular targets. In biological systems, it may act by binding to enzymes or receptors, thereby modulating their activity. The furan ring and benzoyl groups play a crucial role in its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- 4-(3,4-Dimethylbenzoyl)benzoic acid
- 3,4-Dimethylbenzoic acid
- 4-{4-[(3,4-Dimethylbenzoyl)amino]phenoxy}phthalic acid
Uniqueness
4-(3,4-Dimethylbenzoyl)-2,5-diphenylfuran-3-carboxylic acid is unique due to the presence of both furan and benzoyl groups, which confer distinct chemical properties and reactivity. Its structure allows for diverse functionalization, making it a versatile compound in synthetic chemistry .
Properties
CAS No. |
5394-51-4 |
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Molecular Formula |
C26H20O4 |
Molecular Weight |
396.4 g/mol |
IUPAC Name |
4-(3,4-dimethylbenzoyl)-2,5-diphenylfuran-3-carboxylic acid |
InChI |
InChI=1S/C26H20O4/c1-16-13-14-20(15-17(16)2)23(27)21-22(26(28)29)25(19-11-7-4-8-12-19)30-24(21)18-9-5-3-6-10-18/h3-15H,1-2H3,(H,28,29) |
InChI Key |
UBMNIVPTEZITQV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)C2=C(OC(=C2C(=O)O)C3=CC=CC=C3)C4=CC=CC=C4)C |
Origin of Product |
United States |
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